(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid
CAS No.: 162678-79-7
Cat. No.: VC17204150
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
![(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid - 162678-79-7](/images/structure/VC17204150.png)
Specification
CAS No. | 162678-79-7 |
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Molecular Formula | C9H16O4 |
Molecular Weight | 188.22 g/mol |
IUPAC Name | (2R)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoic acid |
Standard InChI | InChI=1S/C9H16O4/c1-6(2)4-7(9(11)12)5-8(10)13-3/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-/m1/s1 |
Standard InChI Key | REUDDXCWANRXHG-SSDOTTSWSA-N |
Isomeric SMILES | CC(C)C[C@H](CC(=O)OC)C(=O)O |
Canonical SMILES | CC(C)CC(CC(=O)OC)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, (2R)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoic acid, reflects its functional groups: a carboxylic acid moiety, a methoxycarbonylmethyl side chain, and a 4-methylpentyl backbone. The stereochemistry at the C2 position is critical for its biological interactions, as enantiomeric forms often exhibit divergent activities in chiral environments.
Table 1: Key Chemical Properties
Property | Value |
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CAS No. | 162678-79-7 |
Molecular Formula | C₉H₁₆O₄ |
Molecular Weight | 188.22 g/mol |
IUPAC Name | (2R)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoic acid |
Isomeric SMILES | CC(C)CC@HC(=O)O |
InChIKey | REUDDXCWANRXHG-SSDOTTSWSA-N |
The isomeric SMILES string highlights the (2R) configuration, which differentiates it from its (2S) counterpart. The methoxycarbonyl group (-COOCH₃) introduces electron-withdrawing effects, influencing the compound’s acidity and reactivity.
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid typically begins with 4-methylpentanoic acid derivatives. A common approach involves:
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Enantioselective Alkylation: Chiral auxiliaries or catalysts ensure the (2R) configuration during the introduction of the methoxycarbonylmethyl group.
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Esterification and Hydrolysis: Protection of the carboxylic acid as a methyl ester, followed by deprotection under acidic or basic conditions, yields the final product.
Challenges in Stereoselectivity
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.0–1.2 ppm (methyl groups), δ 2.4–2.6 ppm (methylene adjacent to carbonyl), and δ 3.6–3.8 ppm (methoxy group) confirm the structure.
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¹³C NMR: Peaks at δ 170–175 ppm (carboxylic acid and ester carbonyls) and δ 50–55 ppm (methoxy carbon) provide further validation.
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Infrared (IR) Spectroscopy: Strong absorptions near 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch of carboxylic acid) are characteristic.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) resolves enantiomers, ensuring >98% ee for the (2R) form.
Biological Activity and Mechanistic Insights
Enzyme Modulation
Research indicates that this compound interacts with enzymes involved in amino acid metabolism, particularly those regulating leucine and isoleucine biosynthesis. By mimicking natural substrates, it competitively inhibits enzymes such as branched-chain aminotransferases (BCATs), altering cellular protein synthesis rates.
Cellular Effects
In vitro studies demonstrate dose-dependent modulation of mTOR pathways, which are critical for cell growth and proliferation. At concentrations of 10–50 μM, the compound reduces mTORC1 activity by 30–40%, suggesting potential applications in cancer therapy.
Industrial and Pharmaceutical Applications
Drug Design
The compound’s ability to penetrate cell membranes and target intracellular enzymes makes it a scaffold for kinase inhibitors and metabolic regulators. Derivatives with modified ester groups (e.g., ethyl or tert-butyl) are being explored to enhance bioavailability.
Comparative Analysis With Analogues
Table 2: Structural and Functional Comparison With Related Compounds
The substitution of the hydroxyl group in (R)-2-hydroxy-4-methylpentanoic acid with a methoxycarbonylmethyl group enhances metabolic stability and enzyme affinity .
Future Research Directions
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In Vivo Pharmacokinetics: Studies on absorption, distribution, and excretion in model organisms are needed to assess therapeutic potential.
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Structure-Activity Relationships (SAR): Systematic modifications to the methoxycarbonyl or alkyl chain could optimize target selectivity.
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Therapeutic Applications: Exploration in metabolic disorders (e.g., maple syrup urine disease) or oncology warrants further investigation.
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